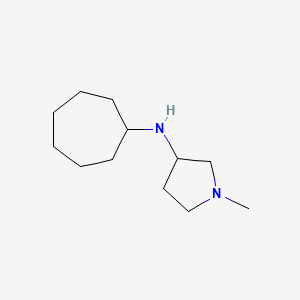

N-cycloheptyl-1-methylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-cycloheptyl-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H24N2/c1-14-9-8-12(10-14)13-11-6-4-2-3-5-7-11/h11-13H,2-10H2,1H3 |

InChI Key |

NBGOEWXWZIHMRN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)NC2CCCCCC2 |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of N Cycloheptyl 1 Methylpyrrolidin 3 Amine

Conformational Dynamics of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar. Its flexibility allows it to adopt various puckered conformations to minimize steric and torsional strain.

The non-planarity of the pyrrolidine ring is described by a phenomenon called "pseudorotation". Saturated five-membered rings continuously interconvert between a series of non-planar conformations, primarily the "envelope" (E) and "twist" (T) forms, with minimal energy barriers between them. In the envelope conformation, four carbon atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. This dynamic process means the ring is highly flexible, with a wide range of conformations being thermally populated and rapidly interconverting.

The specific puckering is described by a phase angle (P) and a maximum puckering amplitude (Φₘₐₓ). The entire cycle of conformations from P = 0° to 360° is known as the pseudorotational itinerary.

The presence of substituents on the pyrrolidine ring significantly influences its preferred conformation and chemical properties. Inductive and stereoelectronic factors introduced by substituents can control the ring's puckering.

Ring Puckering: Substituents can create preferential energy minima along the pseudorotation pathway, favoring certain envelope or twist conformations. For N-cycloheptyl-1-methylpyrrolidin-3-amine, the N-methyl group and the C3-cycloheptylamino group will sterically and electronically influence the ring pucker. Generally, bulky substituents tend to occupy a pseudo-equatorial position to minimize steric hindrance, which in turn dictates the ring's preferred conformation. Electron-withdrawing groups also have a pronounced effect on ring conformation, often due to hyperconjugative effects.

Basicity: The nitrogen atom of the pyrrolidine ring confers basicity to the scaffold. The presence of substituents can modulate this basicity. The N-methyl

Computational and Theoretical Investigations of N Cycloheptyl 1 Methylpyrrolidin 3 Amine

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations can be employed to predict how N-cycloheptyl-1-methylpyrrolidin-3-amine binds within the active site of various biological macromolecules, such as enzymes or receptors. These simulations calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value generally indicates a more stable and favorable interaction.

By screening the compound against different protein targets, researchers can hypothesize its potential biological activity. For instance, docking studies on similar heterocyclic compounds have been used to identify potential inhibitors for enzymes like cyclooxygenases (COX) or to predict binding to cancer-related proteins such as MDM2. jocpr.commdpi.com The pyrrolidine (B122466) scaffold is a common feature in molecules designed to target a wide range of proteins, and docking helps elucidate the specific orientation and conformation responsible for this activity. nih.gov

Table 1: Example of Predicted Binding Affinities for this compound with Hypothetical Protein Targets This table presents illustrative data to demonstrate the typical output of a molecular docking study.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | 150 |

| MDM2-p53 | 1YCR | -7.9 | 350 |

| Peripheral Benzodiazepine Receptor | 1PBR | -9.1 | 75 |

| Tryptase Beta | 1A0L | -8.2 | 220 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Beyond predicting binding affinity, docking analyses provide detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, key interactions would include:

Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitrogen atom of the N-methylpyrrolidine ring can act as a hydrogen bond acceptor. researchgate.net These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a protein's active site are often critical for binding specificity. nih.gov

Hydrophobic Interactions: The non-polar cycloheptyl and methyl groups are expected to form significant hydrophobic interactions with non-polar amino acid residues like Leucine, Valine, and Phenylalanine. nih.gov These interactions are crucial for anchoring the molecule within a hydrophobic pocket of the target protein.

Understanding these specific interactions is fundamental for rational drug design. nih.gov

Table 2: Potential Molecular Interactions of this compound with Amino Acid Residues in a Hypothetical Binding Site This table illustrates the types of interactions that would be identified from a docking simulation analysis.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Secondary Amine (-NH-) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Serine, Tyrosine |

| Cycloheptyl Ring | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine |

| Methyl Group | Hydrophobic (Van der Waals) | Alanine, Phenylalanine |

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic structure, stability, and reactivity.

DFT studies are invaluable for investigating chemical reactions. For the synthesis of this compound and its derivatives, DFT can be used to model potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for different routes. The pathway with the lowest energy barrier is typically the most favorable kinetically. beilstein-journals.org

This approach is particularly useful for predicting regioselectivity in reactions, such as cycloadditions or amination reactions, which are common in the synthesis of heterocyclic compounds. mdpi.com For example, DFT could be used to predict whether a reaction would favor substitution at the 3-position of the pyrrolidine ring over other positions by comparing the transition state energies. beilstein-journals.orgmdpi.com

Table 3: Hypothetical DFT-Calculated Energy Barriers for a Key Synthetic Step This table shows example data from a DFT study comparing two possible reaction pathways.

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Thermodynamic Product Stability (ΔG, kcal/mol) |

| Pathway A (Forms desired regioisomer) | TS-A | 15.2 | -25.7 |

| Pathway B (Forms undesired regioisomer) | TS-B | 21.5 | -19.4 |

Computational Prediction of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational methods can predict the key pharmacophoric features of this compound based on its structure and calculated electronic properties.

The primary features of this compound would likely be:

Hydrogen Bond Donor (HBD): The proton on the secondary amine.

Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the tertiary nitrogen of the pyrrolidine ring.

Hydrophobic Group (HY): The large, non-polar cycloheptyl ring.

These features can be mapped in 3D space, providing a model that can be used to screen virtual libraries for other compounds with similar properties or to guide the design of new derivatives. nih.govnih.gov

Table 4: Predicted Pharmacophore Features of this compound This table summarizes the key features that would constitute the pharmacophore model for the compound.

| Pharmacophore Feature | Corresponding Molecular Moiety | 3D Coordinate (Hypothetical) |

| Hydrogen Bond Donor (HBD) | Secondary Amine (-NH-) | (x1, y1, z1) |

| Hydrogen Bond Acceptor (HBA) | Pyrrolidine Nitrogen | (x2, y2, z2) |

| Hydrophobic (HY) | Centroid of Cycloheptyl Ring | (x3, y3, z3) |

Structure-Based Design Principles for this compound Derivatives

The insights gained from molecular docking and quantum chemical calculations form the foundation of structure-based drug design. By understanding how this compound interacts with a specific target, rational modifications can be proposed to enhance its properties.

Design principles for derivatives could include:

Optimizing Hydrophobic Interactions: If docking reveals that the cycloheptyl group fits well into a hydrophobic pocket but does not fill it completely, derivatives with larger cycloalkyl groups (e.g., cyclooctyl) or smaller ones (e.g., cyclohexyl) could be synthesized and tested to find the optimal size for maximizing van der Waals contacts.

Adding or Modifying Hydrogen Bonding Groups: If a key hydrogen bond is identified, modifications could be made to strengthen this interaction. Conversely, if the model shows an opportunity to form a new hydrogen bond with a nearby residue, a functional group (like a hydroxyl or carbonyl) could be added to the scaffold.

Altering the Pyrrolidine Ring Substitution: The N-methyl group could be replaced with other alkyl groups to probe steric and electronic effects within the binding site. Substituents could also be added to other positions on the pyrrolidine ring to introduce new interaction points, guided by the spatial constraints of the active site. nih.gov

This iterative process of computational modeling, synthesis, and experimental testing is a cornerstone of modern medicinal chemistry for developing novel and selective therapeutic agents. nih.gov

Preclinical Pharmacological Investigations of N Cycloheptyl 1 Methylpyrrolidin 3 Amine and Analogues in Vitro Studies

Exploration of Biological Target Modulation by Pyrrolidine-Based Compounds

The initial phase of in vitro pharmacological profiling aims to identify and characterize the molecular targets with which N-cycloheptyl-1-methylpyrrolidin-3-amine and its analogues interact. This is achieved through a battery of assays, including receptor binding profiling and enzyme inhibition assays, to determine the affinity and potency of these compounds against a panel of biologically relevant targets.

Receptor Binding Profiling

Pyrrolidine-based structures are known to interact with a variety of receptors in the central nervous system and periphery. Consequently, comprehensive receptor binding profiling is essential to determine the selectivity and potential therapeutic applications of this compound and its analogues.

Dopamine (B1211576) D2/D3 Receptors: The dopamine D2 and D3 receptors are critical targets for the treatment of various neurological and psychiatric disorders. While specific binding data for this compound is not readily available in the public domain, studies on structurally related pyrrolidine (B122466) derivatives have provided insights into their potential interactions. For instance, bitopic ligands based on fallypride, which incorporate a substituted pyrrolidine ring, have been synthesized and evaluated for their affinity and selectivity towards D2 and D3 receptors. nih.gov Docking studies of these analogues have highlighted the importance of the interaction between the protonated nitrogen in the pyrrolidine ring and the aspartate residue (Asp110) in the D3 receptor, which is a critical determinant of binding affinity. nih.gov The N-substitution on the pyrrolidine ring can influence this interaction and modulate selectivity between D2 and D3 subtypes.

5-HT3A/AB Receptors: The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic and anxiolytic drugs. Pyrrolidone-based structures have been investigated as potent 5-HT3 receptor ligands. nih.gov The quaternization of the basic nitrogen within the pyrrolidine ring of related compounds has been shown to have structure-dependent effects on 5-HT3 receptor binding, suggesting that the nature of the N-substituent is a key factor in receptor interaction. researchgate.net

Sigma Receptors: Sigma receptors, particularly the sigma-1 subtype, are implicated in a range of cellular functions and are targets for the treatment of neurological diseases and addiction. nih.gov While direct binding data for this compound is unavailable, various pyrrolidine-containing compounds have been developed as sigma-1 receptor modulators. The binding of ligands to the sigma-1 receptor is known to be influenced by both hydrophilic interactions, such as those with Glu172, and hydrophobic interactions with surrounding residues. nih.gov The lipophilic cycloheptyl group in this compound could potentially engage in such hydrophobic interactions.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotinic acetylcholine receptors are involved in a wide array of physiological processes, and their modulation has therapeutic potential in several neurological disorders. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) has revealed that substitutions on the pyrrolidine ring can significantly alter the interaction with different nAChR subtypes, such as α4β2 and α7. nih.gov For example, replacing the 1'-N-methyl group with a larger ethyl group was found to reduce interaction with α4β2 receptors more significantly than with α7 receptors, indicating that the size and nature of the N-substituent are crucial for subtype selectivity. nih.gov

Enzyme Inhibition Assays

In addition to receptor binding, the inhibitory activity of this compound and its analogues against various enzymes is a key aspect of their preclinical evaluation.

MDM2: The murine double minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. Spirooxindole-pyrrolidinyl scaffolds have been designed as inhibitors of the MDM2-p53 interaction. societyforscience.org Computational modeling suggests that enhancing the nonpolar functional groups on the spirooxindole-pyrrolidinyl scaffold can improve its binding affinity to the hydrophobic pocket of MDM2. societyforscience.org

COX-1 and COX-2: Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrrolidine derivatives have been investigated as dual inhibitors of COX and 5-lipoxygenase. nih.gov The N-substituent on the pyrrolidine ring can influence the inhibitory potency and selectivity between COX-1 and COX-2 isoforms. nih.gov

NAAA: N-acylethanolamine acid amidase (NAAA) is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). Pyrrolidine amide derivatives have been studied as NAAA inhibitors. rsc.orgnih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the pyrrolidine ring and the linker connecting it to other parts of the molecule can significantly affect the inhibitory potency and selectivity over the related enzyme, fatty acid amide hydrolase (FAAH). rsc.orgnih.gov

α-glucosidase and aldose reductase: These enzymes are targets for the management of diabetes and its complications. Polyhydroxylated pyrrolidine derivatives have been synthesized and shown to exhibit dual inhibitory activity against both α-glucosidase and aldose reductase. nih.gov The stereochemistry and substitution pattern on the pyrrolidine ring are critical for their inhibitory profiles. nih.gov Other pyrrolidine derivatives have also been designed and synthesized as α-amylase and α-glucosidase inhibitors. nih.govgotriple.euresearchgate.net

PfCDPK1: Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a potential target for the development of new antimalarial drugs. Imidazopyridazine inhibitors of PfCDPK1 have been developed, and SAR studies have shown that modifications to the side chains, which can include cyclic amines like pyrrolidine, can modulate the inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the pharmacological profile of a lead compound. By systematically modifying the chemical structure of this compound, researchers can identify the key molecular features responsible for its biological activity and selectivity.

Influence of N-Substitution on Biological Activity and Selectivity

The N-substituent on the pyrrolidine ring is a critical determinant of the biological activity and selectivity of this class of compounds.

In the context of dopamine D2/D3 receptor ligands, the N-alkyl group on the pyrrolidine ring can influence binding affinity. nih.gov For instance, in a series of eticlopride-based bitopic ligands, small N-alkyl groups on the pyrrolidine were poorly tolerated, but the addition of a linker and a secondary pharmacophore improved affinities. nih.gov With regard to nicotinic acetylcholine receptors, replacing the N-methyl group of nicotine with an ethyl group significantly reduced interaction with the α4β2 subtype but not the α7 subtype, highlighting the role of the N-substituent in conferring subtype selectivity. nih.gov For NAAA inhibitors, the nature of the N-acyl group on the pyrrolidine ring has been shown to be a key factor for potency. rsc.orgnih.gov

The N-cycloheptyl group in the title compound is a bulky, lipophilic substituent. Based on general SAR principles from related series, this group is likely to have a significant impact on the compound's interaction with its biological targets. For instance, in a series of imidazopyridazine inhibitors of PfCDPK1, analogues with cycloalkyl groups showed varied potency. nih.gov The size and lipophilicity of the cycloheptyl group could enhance binding to hydrophobic pockets in some targets while causing steric hindrance in others.

Impact of Pyrrolidine Ring Substitutions on Pharmacological Profiles

Substitutions on the pyrrolidine ring itself, at positions other than the nitrogen atom, can also profoundly affect the pharmacological profile.

For dopamine D2/D3 receptor ligands, substitutions on the pyrrolidine ring of fallypride-based bitopic ligands were found to alter the distance and frequency of interaction with the critical Asp110 residue in the D3 receptor, thereby affecting binding affinity. nih.gov In the case of nicotinic acetylcholine receptors, a "methyl scan" of the pyrrolidinium ring of nicotine demonstrated that methylation at different carbons of the ring led to unique changes in receptor interactions. nih.gov For example, 2'-methylation enhanced binding and agonist potency at α7 receptors, while 4'-methylation decreased potency and efficacy at this subtype. nih.gov

For MDM2 inhibitors with a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, substitutions on the pyrrolidine ring are crucial for potent inhibition of the p53-MDM2 interaction. nih.gov Similarly, for α-glucosidase and aldose reductase inhibitors, the presence and orientation of hydroxyl groups on the pyrrolidine ring are key to their inhibitory activity. nih.gov

The title compound has a methyl group at the 1-position and an amino group at the 3-position of the pyrrolidine ring. The 1-methyl group is a common feature in many biologically active pyrrolidines, including nicotine. The 3-amino group serves as a point of attachment for the cycloheptyl substituent. The relative stereochemistry of the substituents at the 3-position would also be a critical factor, as discussed in the next section.

Stereochemical Determinants of Target Affinity and Efficacy

The pyrrolidine ring contains chiral centers, and the stereochemistry of the substituents can have a dramatic effect on the affinity and efficacy of the compound.

For MDM2 inhibitors based on the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, specific stereoisomers have been shown to be significantly more potent. nih.gov In the development of dual α-glucosidase and aldose reductase inhibitors, the stereochemistry of the polyhydroxylated pyrrolidine derivatives, belonging to either the D-gluco or D-galacto series, was found to be a key determinant of their inhibitory profile. nih.gov

For this compound, the carbon atom at the 3-position of the pyrrolidine ring is a stereocenter. Therefore, the compound can exist as (R) and (S) enantiomers. It is highly probable that these enantiomers will exhibit different biological activities. For many classes of neurologically active compounds, one enantiomer is often significantly more potent or has a different pharmacological profile than the other. This is due to the stereospecific nature of the binding pockets of receptors and enzymes. For example, in a series of pyrrolidine-based histamine (B1213489) H3 antagonists, the stereochemistry of a methyl group at the 2-position of the pyrrolidine ring was a critical factor in determining the antagonist activity. nih.gov Therefore, the separation and individual testing of the (R)- and (S)-enantiomers of this compound would be a crucial step in its preclinical pharmacological investigation.

Mechanistic Studies of this compound in Preclinical Models

Mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level. For novel pyrrolidine derivatives, these investigations often involve exploring interactions with specific cellular targets.

The modulation of ion channels is a key mechanism for many neurologically active drugs. acs.org The pyrrolidin-3-amine moiety, a component of the subject compound, is found in antagonists of the TRPV1 ion channel, which is involved in pain signaling. acs.org Furthermore, some pyrrolidine compounds have been investigated for their effects on other ion channels, such as the hERG potassium ion channel, which is important for cardiac function. google.com However, specific studies detailing the effects of this compound on these or other ion channels and their associated cellular pathways have not been identified in the available literature. Research on similar structures suggests that the substituents on the pyrrolidine ring play a critical role in determining the specific biological activity and target engagement. researchgate.net

A variety of in vitro assays are utilized to determine the biological activity of new chemical entities. For compounds containing the pyrrolidine scaffold, these can range from enzyme inhibition assays to cell-based proliferation and viability studies. nih.gov For instance, different pyrrolidine derivatives have been assessed for their ability to inhibit enzymes like MAPK-interacting kinases (Mnks) or for their antiproliferative effects on cancer cell lines. nih.gov Additionally, antimicrobial activity is another area of investigation for this class of compounds. mdpi.com

Despite the broad range of bioactivities associated with pyrrolidine derivatives, specific data from in vitro assays for this compound, including measures of potency (such as IC₅₀ or EC₅₀ values) against specific targets, are not available in the reviewed scientific literature. The bioactivity of such a compound would be highly dependent on the specific assays in which it was tested.

Table 1: Investigated Analogues and their Reported In Vitro Bioactivity

| Compound/Analogue Class | Assay Type | Target/Cell Line | Observed Effect |

| Pyrrolidin-3-amine containing structures | Ion Channel Antagonism | TRPV1 | Antagonistic activity acs.org |

| General Pyrrolidine Derivatives | Enzyme Inhibition | Mnk2 | Inhibitory activity nih.gov |

| General Pyrrolidine Derivatives | Antiproliferative Assay | MV4-11 AML cells | Potent anti-proliferative activity nih.gov |

| Pyrrolidine-based compounds | Ion Channel Assay | hERG | Some compounds show inhibitory effects google.com |

Advanced Analytical Methodologies for N Cycloheptyl 1 Methylpyrrolidin 3 Amine Research

High-Resolution Chromatographic Separations for Compound Purity and Quantification

Chromatography is the cornerstone of separation science, indispensable for isolating a target analyte from a complex mixture and enabling its accurate quantification. The basic nature of the amine functional group in N-cycloheptyl-1-methylpyrrolidin-3-amine presents unique challenges that necessitate specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for the analysis of non-volatile or thermally labile compounds like this compound. However, the basicity of the amine can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica-based stationary phases, resulting in poor peak shape (tailing) and low recovery. biotage.comhelsinki.fi To overcome these issues, several specialized LC strategies are employed.

Reversed-Phase (RP) Chromatography: This is the most common LC mode. For amine analysis, specialized columns with end-capping to block silanol activity or hybrid silica-polymer materials are used. Alternatively, mobile phase additives such as triethylamine (B128534) or trifluoroacetic acid can be used to saturate the active sites on the column or to form an ion pair with the protonated amine, respectively, thereby improving peak symmetry. biotage.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar and basic compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This technique can provide better retention and separation for polar amines that are not well-retained in reversed-phase chromatography. nih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Cation-exchange chromatography is particularly suitable for separating positively charged amines. The retention is controlled by adjusting the pH and ionic strength of the mobile phase. nih.gov

Table 1: Overview of Liquid Chromatography Techniques for Amine Analysis

| Technique | Stationary Phase Principle | Typical Mobile Phase | Advantages for this compound |

|---|---|---|---|

| Reversed-Phase (RP-HPLC/UHPLC) | Non-polar (e.g., C18) with end-capping | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) formate) | High efficiency and compatibility with mass spectrometry. |

| Hydrophilic Interaction (HILIC) | Polar (e.g., unmodified silica, amide) | High organic content (e.g., >80% acetonitrile) with aqueous buffer | Enhanced retention of polar compounds; orthogonal to RP. nih.govresearchgate.net |

| Ion-Exchange (IEC) | Charged surface (e.g., sulfonate groups for cation exchange) | Aqueous buffers with controlled pH and salt gradient | Highly selective for charged analytes based on pKa. nih.gov |

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. ccsknowledge.com Direct analysis of amines like this compound by GC can be challenging due to their polarity and basicity, which causes interactions with the stationary phase, leading to broad, tailing peaks and potential sample loss. restek.comrestek.comlabrulez.com

To address this, specialized base-deactivated columns are essential. These columns have a surface treatment that minimizes acidic sites, allowing for symmetrical amine peaks. restek.comgcms.cz Columns with stationary phases specifically designed for volatile amines offer improved inertness and stability, even in the presence of water. restek.comrestek.com For compounds that are not sufficiently volatile, chemical derivatization (discussed in section 6.3) is often required to create a more volatile and less polar derivative suitable for GC analysis. jfda-online.com

Table 2: Recommended Gas Chromatography Columns for Amine Analysis

| Column Type | Stationary Phase Chemistry | Key Features |

|---|---|---|

| Base-Deactivated Wax | Polyethylene Glycol (PEG) based, treated to reduce acidity | Good for general amine analysis but may have temperature limitations. |

| Specialized Amine Columns | Proprietary phases designed for basic compounds (e.g., Rtx-Volatile Amine) | Highly inert, robust, and can withstand repeated water injections. restek.comgcms.cz |

| Standard Polysiloxane | e.g., 5% Phenyl Polysilphenylene-siloxane | Can be used if samples are pure and anhydrous, but may show peak tailing. restek.com |

Mass Spectrometric Detection for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. springernature.com When coupled with a chromatographic separation system, it provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. perkinelmer.com For this compound, electrospray ionization (ESI) in positive mode would be the preferred ionization technique, as the amine group is readily protonated to form a [M+H]⁺ ion.

Tandem mass spectrometry (LC-MS/MS) takes this a step further by enabling the structural analysis of compounds. researchgate.netmdpi.com In this technique, the protonated molecule (precursor ion) is selected and fragmented, producing a series of product ions. This fragmentation pattern is unique to the molecule's structure and can be used for highly selective quantification through a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govnih.gov This process is also crucial for identifying metabolites, as they often retain a core part of the parent structure, leading to common fragment ions.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes the basic amine group. |

| Precursor Ion (Q1) | m/z 197.19 (for [M+H]⁺) | Selects the protonated parent molecule. |

| Collision Energy | Optimized (e.g., 10-40 eV) | Induces fragmentation of the precursor ion. |

| Product Ions (Q3) | Hypothetical fragments (e.g., loss of cycloheptyl group, fragmentation of pyrrolidine (B122466) ring) | Specific fragments used for quantification and confirmation. |

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements (typically <5 ppm). measurlabs.comnih.gov This high mass accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.netresearchgate.net For research on this compound, HRMS is invaluable for:

Confirming Identity: Verifying the elemental composition of the synthesized compound.

Metabolite Identification: Proposing the chemical formulas of unknown metabolites based on their accurate masses.

Enhanced Selectivity: Differentiating the target analyte from background interferences with very similar nominal masses in complex matrices. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. fiu.edu For this compound, this strategy can be employed to overcome challenges in chromatography and detection. scispace.com

Derivatization can be used to:

Improve GC Performance: By reacting the amine with an acylating or silylating agent, its polarity is reduced and its volatility is increased, leading to better peak shape and thermal stability in GC analysis.

Enhance LC Separation: Derivatization can alter the polarity of the molecule, which can be exploited to improve its retention and separation in reversed-phase LC.

Increase Detection Sensitivity: Attaching a chromophore or fluorophore to the amine allows for highly sensitive detection using UV-Visible or fluorescence detectors. Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are commonly used for this purpose. helsinki.fi

Enable Chiral Separations: For chiral amines, derivatization with a chiral reagent creates diastereomers that can often be separated on a standard (achiral) chromatographic column. nih.govresearchgate.net

Table 4: Common Derivatization Reagents for Amines

| Reagent Class | Example | Reaction | Analytical Benefit |

|---|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | Forms a stable amide | Increases volatility for GC; introduces fluorine for electron capture detection (ECD). |

| Fluorescent Labels | Dansyl Chloride | Reacts with the amine to form a fluorescent sulfonamide | Greatly enhances sensitivity for HPLC with fluorescence detection. helsinki.fi |

| Chiral Reagents | Marfey's Reagent (FDAA) | Forms diastereomers with chiral amines | Allows for the separation of enantiomers on a non-chiral column. nih.gov |

Introduction of Chromophores, Fluorophores, and Ionizable Fragments

The quantitative and qualitative analysis of this compound in various matrices can be challenging due to its physicochemical properties. As a secondary amine with a relatively low molecular weight and lacking a native chromophore or fluorophore, its detection by common analytical techniques such as UV-Vis spectrophotometry or fluorescence spectroscopy is often impractical without chemical modification. To overcome these limitations, derivatization strategies are employed to introduce specific functional groups—chromophores, fluorophores, or ionizable fragments—onto the molecule. This process not only enhances detectability but can also improve chromatographic separation and mass spectrometric ionization efficiency.

Derivatization involves a chemical reaction where the target analyte, this compound, is reacted with a labeling reagent to form a new, more easily detectable derivative. The secondary amine group on the pyrrolidine ring is the primary site for such derivatization reactions.

Chromophores are functional groups that absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. bachem.com By introducing a chromophore, the derivatized this compound can be readily detected and quantified using UV-Vis or diode-array detectors commonly coupled with liquid chromatography (LC). Reagents such as benzoyl chloride can be used for this purpose. nih.gov The reaction of this compound with a chromophore-containing reagent results in a derivative with a high molar absorptivity at a specific wavelength, enabling sensitive detection.

Fluorophores are molecules that, upon absorbing light at a specific wavelength (excitation), emit light at a longer wavelength (emission). bachem.com Derivatization with a fluorophore-containing reagent significantly enhances the sensitivity and selectivity of detection, as fluorescence detection is generally more sensitive than UV-Vis absorption. Common fluorogenic derivatizing agents for amines include dansyl chloride, fluorescamine, and 9-fluorenylmethyl chloroformate (FMOC-Cl). scienceopen.comthermofisher.comthermofisher.com The choice of fluorophore depends on the desired excitation and emission wavelengths, as well as the compatibility with the analytical instrumentation.

Ionizable fragments are introduced to improve the ionization efficiency of the analyte in mass spectrometry (MS), particularly in techniques like electrospray ionization (ESI). While this compound can be protonated and analyzed by MS, derivatization can enhance its response. Reagents that introduce a permanently charged group or a group that is readily ionized can significantly improve the signal-to-noise ratio and, consequently, the limits of detection. For instance, derivatization with a reagent containing a quaternary ammonium group would result in a positively charged derivative, which is readily detected in positive-ion ESI-MS. Ofloxacin acyl chloride is an example of a potential chromophoric reagent that also contains a tertiary amino function, which can be ionized. nih.gov

The selection of a derivatizing agent is critical and depends on several factors, including the reactivity of the amine, the desired analytical technique, the potential for side reactions, and the stability of the resulting derivative. The table below summarizes some common derivatizing agents for amines and their potential application for the analysis of this compound.

| Derivatizing Agent | Functional Group Introduced | Analytical Technique | Potential Advantages for this compound Analysis |

| Benzoyl chloride | Chromophore (Benzoyl group) | HPLC-UV | Allows for sensitive UV detection. nih.gov |

| Dansyl chloride | Fluorophore (Dansyl group) | HPLC-Fluorescence, LC-MS | High sensitivity and improved chromatographic properties. nih.govexplorationpub.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorophore (FMOC group) | HPLC-Fluorescence | Provides high fluorescence quantum yield for sensitive detection. researchgate.net |

| Succinimidylferrocenyl propionate | Ionizable fragment (Ferrocene group) | LC-MS | Introduces an easily ionizable moiety for enhanced MS detection. researchgate.net |

Stable Isotope Labeling Techniques for Quantitative Analysis

Accurate quantification of this compound in complex biological or environmental samples can be challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry. Stable isotope labeling (SIL) is a powerful technique that addresses these challenges by using a stable isotope-labeled version of the analyte as an internal standard. researchgate.net This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). core.ac.uk

In this approach, a known amount of the stable isotope-labeled this compound (the internal standard) is added to the sample prior to any sample preparation steps like extraction or derivatization. Because the internal standard and the analyte have identical chemical and physical properties, they co-elute during chromatographic separation and experience the same degree of matrix effects during ionization. researchgate.net The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The ratio of the peak areas of the analyte to the internal standard is then used for quantification, which corrects for any sample loss during preparation and for matrix-induced variations in ionization efficiency.

Stable isotope-labeled internal standards for this compound can be synthesized by incorporating stable isotopes into the molecule. For example, deuterium atoms can be introduced into the cycloheptyl or methyl groups, or a ¹³C or ¹⁵N atom can be incorporated into the pyrrolidine ring.

Another approach is chemical isotope labeling, where a derivatizing reagent is used in both its light (containing naturally abundant isotopes) and heavy (containing stable isotopes) forms. explorationpub.com For instance, the sample containing the analyte (light form) is derivatized with the heavy version of the reagent, while a calibration standard of the analyte is derivatized with the light version of the reagent. The two are then mixed and analyzed by MS. This method, often referred to as isotope-coded derivatization, allows for relative or absolute quantification.

The table below illustrates the principle of stable isotope labeling for the quantitative analysis of this compound using LC-MS.

| Compound | Chemical Structure (Conceptual) | Monoisotopic Mass (Da) | Mass Difference (Δm/z) | Role in Analysis |

| This compound (Analyte) | C₁₂H₂₄N₂ | 196.1939 | - | Target Compound for Quantification |

| Deuterium-labeled this compound (Internal Standard) | C₁₂H₂₁D₃N₂ (example with 3 deuterium atoms) | 199.2127 | 3.0188 | Internal Standard for Accurate Quantification |

The development of stable isotope labeling techniques has significantly improved the accuracy and precision of quantitative bioanalytical methods for a wide range of compounds, and these principles are directly applicable to the analysis of this compound.

Q & A

Basic: What synthetic methodologies are validated for synthesizing N-cycloheptyl-1-methylpyrrolidin-3-amine?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach for analogous amines (e.g., N-cyclopropyl derivatives) employs:

- Reagents : Cycloheptylamine, methylpyrrolidin-3-amine precursors, cesium carbonate (base), copper(I) bromide (catalyst), and dimethyl sulfoxide (solvent) .

- Conditions : Heating at 35°C for 48 hours under inert atmosphere, followed by extraction (dichloromethane), acid-base purification, and column chromatography (ethyl acetate/hexane gradient) .

- Yield Optimization : Lower yields (~17%) in similar reactions suggest the need for stoichiometric tuning or alternative catalysts like Pd/C for C–N coupling .

Table 1 : Representative Reaction Conditions for Amine Synthesis

| Precursor | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cycloheptylamine | CuBr | Cs₂CO₃ | DMSO | 17–25 | |

| Methylpyrrolidinyl | Pd(OAc)₂ | K₃PO₄ | THF | 30–40 |

Basic: How is this compound characterized spectroscopically?

Answer:

Key analytical methods include:

- ¹H/¹³C NMR : For pyrrolidine derivatives, characteristic shifts are observed:

- HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogous compounds) .

- Melting Point : Range 104–107°C for structurally related solids .

Advanced: How can reaction impurities (e.g., diastereomers/byproducts) be minimized during synthesis?

Answer:

Impurities arise from:

- Steric hindrance : Use bulky bases (e.g., Cs₂CO₃) to favor mono-substitution .

- Oxidative byproducts : Conduct reactions under nitrogen/argon to prevent oxidation of pyrrolidine rings .

- Chromatographic resolution : Employ gradient elution (0–100% ethyl acetate in hexane) to separate diastereomers .

Note : TLC monitoring (silica gel, ethyl acetate/hexane 3:7) is critical for real-time impurity detection .

Advanced: What computational or experimental strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

SAR studies involve:

- Derivatization : Modify substituents on the pyrrolidine ring (e.g., 3-oxo or cyano groups) to assess bioactivity changes .

- Docking simulations : Use software like AutoDock to predict binding affinity with target receptors (e.g., GPCRs) based on cycloheptyl/pyrrolidine conformation .

- In vitro assays : Test analogs for receptor inhibition (e.g., IC₅₀ values) and correlate with substituent electronic properties (Hammett σ constants) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (no established OEL, but assume acute toxicity) .

- Spill management : Neutralize with sand/vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: How can reaction scalability be optimized without compromising yield?

Answer:

- Catalyst screening : Replace CuBr with heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) for recyclability and reduced metal leaching .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cycloheptylamine coupling) .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, stoichiometry, solvent polarity) .

Advanced: What contradictions exist in reported synthetic or analytical data for this compound?

Answer:

- Yield discrepancies : CuBr-mediated reactions yield 17–25% , while Pd-catalyzed methods achieve 30–40% . Contradictions may stem from solvent polarity (DMSO vs. THF).

- NMR assignments : δ 2.1–2.3 ppm in ¹H NMR may overlap for N-methyl vs. pyrrolidine protons; use DEPT-135 or 2D-COSY for resolution .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Acid-base extraction : Partition between dichloromethane (organic) and dilute HCl (aqueous) to remove unreacted amines .

- Column chromatography : Use silica gel with ethyl acetate/hexane (gradient) for polar impurities .

- Recrystallization : Ethanol/water mixtures produce crystalline solids with >95% purity .

Data Sources and Reliability

All data are curated from peer-reviewed methodologies , NMR/HRMS datasets , and safety guidelines . Commercial databases (e.g., PubChem) and non-peer-reviewed platforms (e.g., BenchChem) are excluded per user requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.